

Baeyer-Villiger oxidation of Spiro[3.4]octan-2-one experimental procedure

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Compound of Interest

Compound Name: Spiro[3.4]octan-2-one

Cat. No.: B3041920

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An Application Guide to the Baeyer-Villiger Oxidation of **Spiro[3.4]octan-2-one**

Introduction: The Strategic Transformation of Spirocyclic Ketones

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in modern organic synthesis, providing a reliable method for converting ketones into esters, or, in the case of cyclic ketones, into lactones.^{[1][2][3][4]} First reported by Adolf von Baeyer and Victor Villiger in 1899, this oxidation involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group.^{[2][5]} The reaction is renowned for its predictable regiochemistry and stereospecificity, making it an invaluable tool in the synthesis of complex natural products and pharmaceutical intermediates.^{[1][6]}

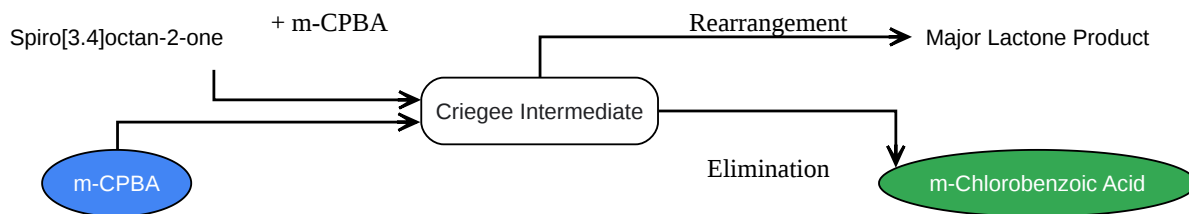
This guide focuses on the application of the BV oxidation to **Spiro[3.4]octan-2-one**, a spirocyclic ketone. The resulting spiro-lactone is a valuable structural motif found in various biologically active molecules. The protocol detailed herein primarily utilizes meta-chloroperoxybenzoic acid (m-CPBA), a commercially available, relatively stable, and highly effective peroxyacid for this transformation.^{[1][7]}

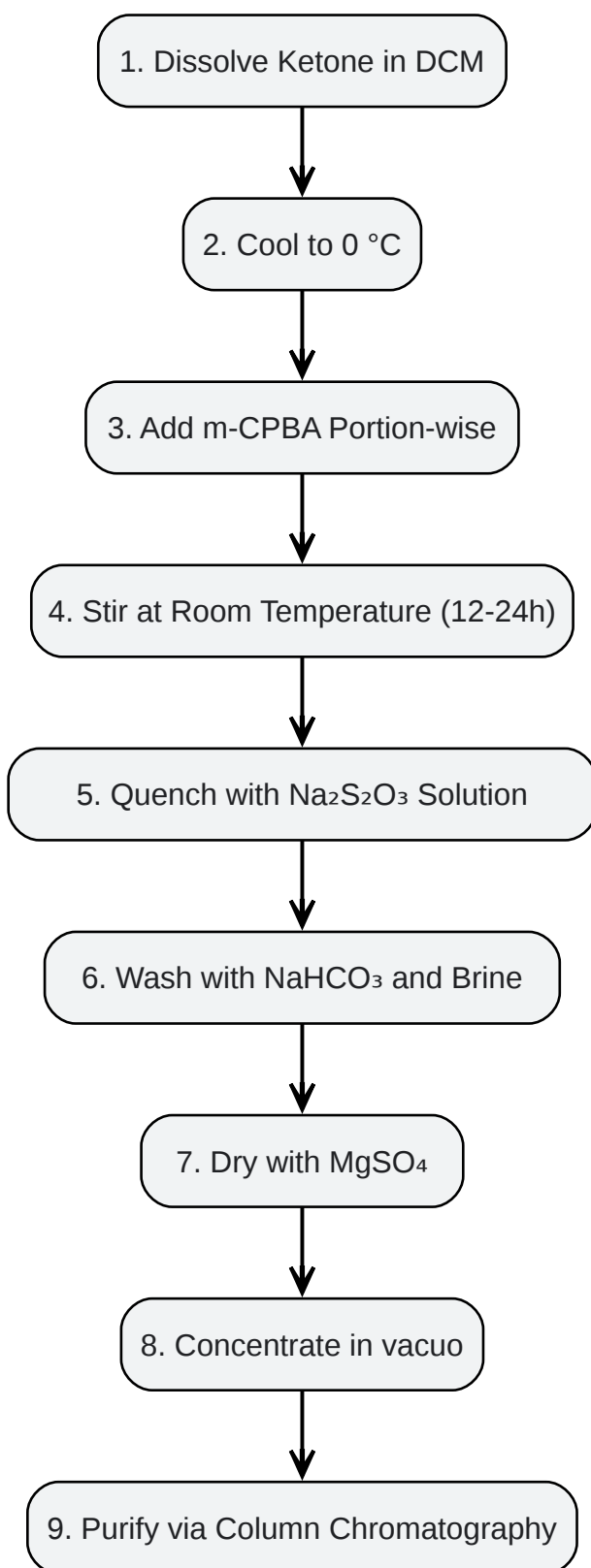
Mechanistic Rationale & Regioselectivity

The efficacy of the Baeyer-Villiger oxidation stems from a well-elucidated mechanism. The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the peroxyacid, which

enhances the electrophilicity of the carbonyl carbon.^{[2][4]} The peroxyacid then performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.^{[1][2][5]}

The rate-determining step involves the concerted migration of one of the α -carbon groups to the adjacent oxygen atom, coupled with the cleavage of the weak O-O bond and departure of a carboxylate anion.^[2]





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